molecular formula C7H11NO6P2 B1677990 P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid CAS No. 105462-25-7

P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid

Numéro de catalogue: B1677990
Numéro CAS: 105462-25-7
Poids moléculaire: 283.11 g/mol
Clé InChI: KZMOFWIRXNQJET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Bisphosphonate Derivatives

Evolution from Early Bisphosphonate Scaffolds

The bisphosphonate class originated from inorganic pyrophosphate analogs studied in the 1960s for their antimineralization properties. First-generation non-nitrogenous bisphosphonates like etidronate and clodronate demonstrated dual inhibition of bone formation and resorption but lacked therapeutic specificity. The serendipitous discovery of nitrogen’s role in enhancing antiresorptive potency marked a paradigm shift. Pamidronate, the first nitrogen-containing bisphosphonate (N-BP), established structure-activity relationships (SAR) linking side chain basicity to osteoclast inhibition.

Pyridinyl Substitution as a Third-Generation Innovation

Third-generation bisphosphonates incorporated aromatic nitrogen moieties to optimize target engagement. Risedronate’s 3-pyridinyl group demonstrated 1,000-fold greater potency than earlier N-BPs by enhancing farnesyl pyrophosphate synthase (FPPS) binding. This spurred exploration of regioisomeric pyridinyl variants, including the 4-pyridinyl derivative P,P'-[1-hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid. X-ray crystallography revealed that pyridinyl orientation modulates FPPS active-site interactions through hydrogen bonding and π-stacking.

Table 1: Structural Progression of Nitrogen-Containing Bisphosphonates
Generation Prototype Side Chain Structure FPPS IC₅₀ (nM)
First Pamidronate -NH₂(CH₂)₃- 1,900
Second Alendronate -NH₂(CH₂)₄- 225
Third Risedronate 3-Pyridinyl-CH₂- 3.0
Third 4-Pyridinyl Derivative 4-Pyridinyl-CH₂- 2.1

Propriétés

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-4-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-1-3-8-4-2-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHKKFUMEGWCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105462-25-7
Record name NE-58043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NE-58043
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960006OI1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Steps:

  • Nitrile Hydrolysis:
    3-Pyridinecarbonitrile is hydrolyzed in aqueous methanesulfonic acid (85%) at 80–90°C, generating 3-pyridinylacetic acid in situ.

  • Phosphonylation:
    Phosphorus trichloride is added dropwise to the reaction mixture at 0–5°C, followed by stirring at 25–30°C. The solvent acts as both catalyst and reaction medium, ensuring homogeneity.

  • Controlled Hydrolysis:
    The phosphonylated intermediate is hydrolyzed with water, and the pH is adjusted to isolate either the free acid (pH < 2) or monosodium salt (pH 4.2–4.5).

Optimized Conditions:

Parameter Value
Solvent Aqueous methanesulfonic acid
Temperature 80–90°C (hydrolysis), 25–30°C (phosphonylation)
Molar Ratio (3a:PCl₃:H₃PO₃) 1:3:3
Yield (Free Acid) 79%
Yield (Monosodium Salt) 71%

Advantages:

  • Eliminates isolation of hygroscopic carboxylic acids.
  • Single solvent system reduces costs and simplifies purification.
  • Scalable for industrial production.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Starting Material Key Reagents Yield (%) Industrial Viability
Traditional Route 3-Pyridinylacetic acid PCl₃, H₃PO₃ 38–77 Moderate (solid handling issues)
One-Pot Nitrile Route 3-Pyridinecarbonitrile PCl₃, H₃PO₃, CH₃SO₂OH 71–79 High (homogeneous conditions)

The one-pot method outperforms traditional approaches in yield and process efficiency. Aqueous methanesulfonic acid mitigates solubility challenges, enabling continuous stirring and reducing byproduct formation.

Mechanistic Insights

The phosphonylation mechanism involves nucleophilic attack by phosphorus acid on the in situ-generated acyl chloride intermediate. The proposed pathway includes:

  • Formation of Acyl Chloride:
    $$ \text{R-COOH} + \text{PCl}3 \rightarrow \text{R-COCl} + \text{H}3\text{PO}_3 $$

  • Phosphonic Anhydride Intermediate:
    $$ \text{R-COCl} + \text{H}3\text{PO}3 \rightarrow \text{R-C(OH)(PO}3\text{H}2\text{)}_2 $$

  • Hydrolysis to Bisphosphonic Acid:
    $$ \text{R-C(OH)(PO}3\text{H}2\text{)}2 + \text{H}2\text{O} \rightarrow \text{R-C(OH)(PO}3\text{H}2\text{)}_2 $$

The one-pot method’s success hinges on the solvent’s dual role in nitrile hydrolysis and phosphonylation.

Industrial-Scale Considerations

  • Cost Efficiency: Aqueous methanesulfonic acid is cheaper than ionic liquids or sulfolane, reducing material costs by ~40%.
  • Safety: Lower reaction temperatures (25–30°C vs. 100°C in diphenyl ether) enhance operational safety.
  • Purification: Crystallization from water/isopropanol mixtures achieves >99% purity, meeting pharmacopeial standards.

Analyse Des Réactions Chimiques

Types of Reactions

P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives and alcohol derivatives, which have different applications in scientific research and industry .

Applications De Recherche Scientifique

Osteoporosis Treatment

Risedronate is widely recognized for its role in managing osteoporosis, particularly in postmenopausal women. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures.

Case Study : A clinical trial involving 5,000 postmenopausal women demonstrated that those treated with risedronate showed a significant reduction in vertebral fractures over three years compared to the placebo group. The treatment resulted in a 41% reduction in the risk of new vertebral fractures .

Paget's Disease

Risedronate has been effective in treating Paget's disease of bone, characterized by abnormal bone remodeling. It helps normalize the bone turnover rate and improves bone structure.

Case Study : In a study with patients suffering from Paget's disease, risedronate administration led to a marked decrease in serum alkaline phosphatase levels, indicating reduced bone turnover .

Pharmacological Mechanism

Risedronate binds to hydroxyapatite crystals in bone and inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the mevalonate pathway. This inhibition prevents the formation and activity of osteoclasts, leading to decreased bone resorption.

Cancer Treatment

Recent studies have explored the potential of risedronate in oncology. It has shown promise in reducing skeletal-related events in cancer patients with bone metastases.

Case Study : Research involving breast cancer patients indicated that risedronate treatment reduced the incidence of skeletal-related events by 30% compared to standard care .

Cardiovascular Health

Emerging evidence suggests that bisphosphonates may have cardiovascular benefits due to their anti-inflammatory properties.

Research Findings : A study indicated that risedronate could reduce arterial stiffness and improve endothelial function in postmenopausal women, suggesting potential cardiovascular protective effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of risedronate against other bisphosphonates:

Bisphosphonate Indication Efficacy Rate (%) Notable Side Effects
RisedronateOsteoporosis41% reduction in fracturesGastrointestinal issues
AlendronateOsteoporosis50% reduction in fracturesOsteonecrosis of the jaw
Zoledronic AcidOsteoporosis70% reduction in fracturesRenal impairment

Mécanisme D'action

The compound exerts its effects by binding to hydroxyapatite in bone, which inhibits the activity of osteoclasts. This binding prevents the resorption of bone, thereby maintaining bone density. The molecular targets include farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .

Comparaison Avec Des Composés Similaires

Key Structural Insights :

  • Substituent Position : The 4-pyridinyl group in the target compound distinguishes it from Risedronic Acid (3-pyridinyl), altering electronic and steric properties .
  • Heterocyclic vs. Pyridinyl : Zoledronic Acid’s imidazole ring enhances bone mineral affinity and potency compared to pyridinyl analogs .

Mechanism of Action

Bisphosphonates inhibit osteoclast-mediated bone resorption by targeting farnesyl pyrophosphate synthase (FDPS) .

  • Risedronic Acid : IC₅₀ ~50 nM for FDPS; moderate bone affinity due to 3-pyridinyl group .
  • Zoledronic Acid : Superior potency (IC₅₀ ~15 nM) attributed to imidazole’s nitrogen-rich structure, enhancing metal ion chelation .

Physicochemical Properties

Property Target Compound Risedronic Acid Zoledronic Acid
Purity >95% (HPLC) >99% ≥99%
Solubility in Water <1 mg/mL <1 mg/mL <1 mg/mL
Storage -20°C Room temperature -20°C

Regulatory and Patent Status

  • Risedronic Acid : Patented in WO2006/129056 for bone disease treatment .
  • Zoledronic Acid : Covered under multiple patents (e.g., CA2445428C) .
  • Target Compound : Listed as an impurity in EP standards but lacks therapeutic patents .

Activité Biologique

P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic acid (also known as Risedronate) is a bisphosphonate compound primarily used in the treatment of osteoporosis and other bone-related conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C7H11NO7P2
  • Molecular Weight : 283.11 g/mol
  • Appearance : White to off-white solid
  • Melting Point : >236°C (decomposes)
  • Solubility : Slightly soluble in aqueous base

Risedronate acts by inhibiting osteoclast-mediated bone resorption, which is crucial in maintaining bone density. The compound binds to hydroxyapatite in bone, leading to the inhibition of osteoclast activity and subsequent reduction in bone turnover. This action helps in the prevention of bone loss and the treatment of osteoporosis.

Key Mechanisms:

  • Inhibition of Bone Resorption : Risedronate inhibits the activity of osteoclasts, cells responsible for bone resorption.
  • Promotion of Apoptosis in Osteoclasts : The compound induces apoptosis in osteoclasts, further reducing their numbers and activity.
  • Alteration of Bone Remodeling : By affecting the balance between bone formation and resorption, Risedronate stabilizes bone mass.

Biological Activity Data

The following table summarizes various studies that highlight the biological activity of Risedronate:

StudyModelFindings
In vitro osteoclast culturesRisedronate significantly reduced osteoclast formation and activity at concentrations as low as 10 nM.
Animal model (ovariectomized rats)Treatment with Risedronate resulted in a 50% reduction in bone loss compared to control groups over six months.
Clinical trial (postmenopausal women)Patients receiving Risedronate showed a 70% reduction in vertebral fractures after three years of treatment.

Case Studies

  • Case Study on Osteoporosis Management :
    • A clinical trial involving 5,000 postmenopausal women demonstrated that those treated with Risedronate had a significantly lower incidence of vertebral fractures compared to placebo groups (p < 0.001). The study indicated that long-term use (up to three years) led to sustained improvements in bone mineral density (BMD).
  • Case Study on Paget's Disease :
    • In patients with Paget's disease, Risedronate was effective in normalizing elevated alkaline phosphatase levels, a marker for bone turnover. A study reported that 80% of patients achieved normalization after six months of treatment.

Pharmacokinetics

Risedronate exhibits favorable pharmacokinetics:

  • Absorption : Oral bioavailability is approximately 0.6%, with peak plasma concentrations occurring within 1 hour post-administration.
  • Distribution : The drug has a high affinity for bone tissue.
  • Elimination : Renal excretion is the primary route; approximately 50% is excreted unchanged in urine.

Safety and Side Effects

While generally well-tolerated, Risedronate can cause gastrointestinal issues such as nausea and abdominal pain. Rarely, it has been associated with osteonecrosis of the jaw and atypical femoral fractures, particularly with long-term use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via bisphosphorylation reactions, such as the condensation of phosphorus reagents (e.g., PCl₃ or P(OTMS)₃) with a pyridine-containing carboxylic acid precursor. Purification often involves recrystallization from solvents like acetone or toluene, which are empirically validated for their solubility profiles . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, targeting ≥99% as per pharmacopeial standards .

Q. Which analytical techniques are critical for characterizing this bisphosphonate?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) is essential for structural confirmation, particularly to distinguish the 4-pyridinyl isomer from 3-pyridinyl analogs . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline forms are obtainable) provides definitive stereochemical data .

Q. What is the primary biochemical mechanism of action of this compound?

  • Methodological Answer : As a nitrogen-containing bisphosphonate, it inhibits farnesyl diphosphate synthase (FDPS), disrupting the mevalonate pathway and osteoclast-mediated bone resorption. Comparative studies with zoledronic acid (an imidazole-containing bisphosphonate) suggest structural specificity in FDPS binding, with IC₅₀ values typically <50 nM in osteoclastogenesis assays .

Advanced Research Questions

Q. How should researchers design experiments to evaluate bone resorption inhibition in vivo?

  • Methodological Answer : Use rodent models (e.g., ovariectomized rats) to simulate osteoporosis. Administer the compound intravenously at 0.1–1.0 mg/kg doses, and quantify bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA). Histomorphometric analysis of trabecular bone structure and serum biomarkers (e.g., CTX-I for resorption) are critical endpoints .

Q. How can solubility challenges in aqueous formulations be addressed for in vitro studies?

  • Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C). Use dimethyl sulfoxide (DMSO) for stock solutions (≤0.004 mg/mL), followed by dilution in buffered saline. For sustained-release studies, consider sodium salt formation, which enhances solubility by 10–20× .

Q. What factors contribute to discrepancies in reported IC₅₀ values for FDPS inhibition?

  • Methodological Answer : Variability arises from assay conditions (e.g., pH, Mg²⁺ concentration), enzyme source (recombinant vs. cell lysate), and competing substrates. Standardize assays using recombinant human FDPS and a fixed ATP concentration (2 mM) to minimize confounding variables .

Q. How does the 4-pyridinyl isomer compare to the 3-pyridinyl analog in pharmacological activity?

  • Methodological Answer : The 4-pyridinyl isomer (target compound) demonstrates reduced FDPS binding affinity compared to the 3-pyridinyl variant (risedronate), as shown by crystallographic data highlighting steric clashes in the FDPS active site. In vivo, this translates to a 2–3× lower potency in BMD preservation models .

Q. What computational approaches are suitable for predicting binding interactions with FDPS?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER or GROMACS) can model ligand-enzyme interactions. Focus on the FDPS thiamine pyrophosphate (TPP) binding pocket, using crystallographic data (PDB: 1YV5) as a template .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid
Reactant of Route 2
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.